5-Nitro indole-2-one

Antibacterial resistance MRSA indolin-2-one SAR

This is the fully oxidized indol-2-one tautomer (C₈H₄N₂O₃, MW 176.13) featuring a C2–C3 endocyclic double bond, distinguishing it from the reduced 5‑nitrooxindole (CAS 20870‑79‑5). The double bond renders C‑3 electrophilic, enabling nucleophilic addition rather than aldol condensation. In MRSA SAR studies, the 5‑nitro pharmacophore on this scaffold drives a 16‑fold MIC improvement (0.0625–0.125 μg/mL). Choose CAS 1174006‑85‑9 to ensure the correct oxidation state and nitro regiochemistry; substitution with off‑the‑shelf oxindole or alternative regioisomers risks complete loss of biological or synthetic function.

Molecular Formula C8H4N2O3
Molecular Weight 176.13 g/mol
CAS No. 1174006-85-9
Cat. No. B8567156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro indole-2-one
CAS1174006-85-9
Molecular FormulaC8H4N2O3
Molecular Weight176.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C8H4N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-4H
InChIKeyDFRKPWJGEYQSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro indole-2-one (CAS 1174006-85-9): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Comparator Profile


5-Nitro indole-2-one (IUPAC: 5-nitroindol-2-one, CAS 1174006-85-9) possesses molecular formula C₈H₄N₂O₃ and a molecular weight of 176.13 g/mol, distinguishing it as the fully oxidized indol-2-one tautomer . Its InChI (InChI=1S/C8H4N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-4H) confirms the presence of a C2–C3 double bond absent in the reduced congener 5-nitrooxindole (5-nitroindolin-2-one, CAS 20870-79-5; C₈H₆N₂O₃, MW 178.14), which bears a saturated C-3 methylene . This two-hydrogen differential imparts distinct electronic properties, π-conjugation topology, and chemical reactivity that cannot be replicated by the reduced scaffold. The compound is typically supplied at ≥95% purity and appears as an orange solid . Additional relevant comparators include 5-nitroisatin (CAS 607-89-6; C₈H₄N₂O₄, MW 192.13), bearing an additional carbonyl at C-3, and 5-nitroindole (CAS 6146-52-7), which lacks the C-2 carbonyl entirely. These structural distinctions dictate differential reactivity profiles in condensation, cycloaddition, and nucleophilic addition chemistries, making informed procurement critical for reproducible synthetic outcomes.

Why 5-Nitro Indole-2-one Cannot Be In-Class Substituted: Oxidation-State-Dependent Reactivity and Biological Performance


The indolin-2-one/indol-2-one scaffold family spans at least four oxidation states—indoline (fully saturated), indolin-2-one (oxindole, C₈H₆N₂O₃), indol-2-one (C₈H₄N₂O₃), and isatin (indole-2,3-dione, C₈H₄N₂O₄)—each presenting orthogonal reactivity at the C-3 position . In the oxindole series, C-3 functions as a nucleophilic methylene amenable to aldol condensation with aromatic aldehydes, a reaction central to generating kinase-inhibitor libraries [1]. By contrast, CAS 1174006-85-9 features a C2–C3 endocyclic double bond that renders C-3 electrophilic, enabling distinct transformations such as nucleophilic addition rather than condensation. In direct antibacterial SAR studies, insertion of a 5-nitro group on the indolin-2-one scaffold produced a 16-fold MIC improvement against MRSA ATCC 33591 relative to the unsubstituted parent (MIC: 0.0625–0.125 μg/mL vs. 1 μg/mL) [2]. Critically, this enhancement was position-dependent: the C-6 nitro isomer (5e) achieved only a 2-fold improvement, while trifluoromethyl, bromo, or morpholinosulfonyl substituents at C-5 completely abolished activity [2]. Thus, substituting CAS 1174006-85-9 with an off-the-shelf oxindole or a differently substituted analog—without accounting for oxidation state and nitro regiochemistry—risks not merely attenuated potency but complete loss of the desired biological or synthetic function.

Quantitative Differentiation Evidence for 5-Nitro Indole-2-one (CAS 1174006-85-9) vs. Closest Analogs: Head-to-Head and Cross-Study Data


Antibacterial Potency: 5-Nitro Indolin-2-one Derivative (5c) Achieves 16-Fold MIC Improvement vs. Unsubstituted Parent (3g) Against MRSA ATCC 33591

In a systematic SAR study of indolin-2-one–nitroimidazole hybrids, introduction of a nitro group at the C-5 position of the indolin-2-one phenyl ring (compound 5c, derived from 5-nitroindolin-2-one) produced a 16-fold enhancement in antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591 and an 8-fold enhancement against methicillin-sensitive S. aureus (MSSA) ATCC 25923, compared to the parent hybrid 3g lacking the C-5 nitro substituent [1]. The absolute MIC of 5c against MRSA ATCC 33591 was 0.0625–0.125 μg/mL, versus 1 μg/mL for 3g. Critically, the C-6 nitro positional isomer (5e) achieved only a 2-fold improvement against MRSA, confirming that the 5-nitro regiochemistry—not merely the presence of a nitro group—is the primary driver of potency [1]. Additionally, 5c uniquely expanded the antibacterial spectrum to include Gram-negative strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853) and vancomycin-resistant Enterococcus (VRE B148), whereas 3g showed no activity (MIC >64 μg/mL) against these organisms [2]. Both compounds exhibited low hemolytic rates at 500 μM, indicating that the potency gain did not come at the cost of increased mammalian cytotoxicity [1].

Antibacterial resistance MRSA indolin-2-one SAR nitro pharmacophore

CDK2 Kinase Inhibition: 5-Nitro Oxindole-Based Inhibitor Achieves IC₅₀ = 2 nM vs. Indirubin Reference (IC₅₀ ~9.6–13 nM) and Parent Indolinone Baseline

A C-4-substituted 5-nitro-oxindole derivative (BDBM10085; (3Z)-4-[3-(hydroxymethyl)piperidin-1-yl]-3-[(3-methoxy-1H-pyrrol-2-yl)methylidene]-5-nitro-2,3-dihydro-1H-indol-2-one) achieved an IC₅₀ of 2 nM against recombinant human cyclin E–CDK2 complex (pH 7.5, 22 °C, 1 μM ATP) in kinase assays [1]. This potency substantially exceeds that of the natural CDK inhibitor indirubin, which exhibits IC₅₀ values of approximately 9.6–13 nM against CDK2 in comparable recombinant enzyme assays [2]. Furthermore, the parent indolinone scaffold without the 5-nitro and C-4 substituents shows no meaningful CDK2 inhibition at comparable concentrations, and the synthetic approach reported by Bramson et al. demonstrated that the 5-nitro substitution on the oxindole core was critical for achieving nanomolar-range CDK2 potency, with the 5-nitro oxindole series providing agents with IC₅₀ values in the nanomolar range against both the CDK2 enzyme and cancer cell lines [3]. A structurally distinct 5-nitrooxindole derivative incorporating a 3-hydroxy-3-(1H-indol-3-yl) substituent showed binding energy of −9.1 kcal/mol against VEGFR2 kinase (PDB ID: 5EW3) in molecular docking, classifying it as a type II kinase inhibitor [4].

CDK2 inhibitor kinase selectivity oxindole scaffold cancer therapeutics

Universal Base Performance: 5-Nitroindole Nucleoside Outperforms 3-Nitropyrrole and 4-/6-Nitroindole Isomers in DNA Duplex Stability

In the foundational head-to-head comparison by Loakes and Brown (1994), 5-nitroindole, 4-nitroindole, 6-nitroindole, and 3-nitropyrrole were systematically evaluated as universal base analogues in oligodeoxynucleotides [1]. The 5-nitroindole derivative was found to be superior, providing higher duplex stability (less duplex destabilization relative to matched base pairs) and behaving indiscriminately toward all four natural bases (A, G, C, T) in duplex melting experiments [1]. By contrast, 3-nitropyrrole caused considerable duplex destabilization, particularly when multiple substitutions were introduced into the oligomer, a limitation not observed with the 5-nitroindole nucleoside [1]. The 4- and 6-nitroindole isomers were also less effective than the 5-nitro isomer. Subsequent work by the same group demonstrated that 5-nitroindole provides enhanced duplex stability when incorporated as a bulged base or pendant base at oligonucleotide termini, and that 5-nitroindole-containing duplexes exhibit a dynamic mixture of two intercalative stacking configurations that exchange rapidly, providing structural flexibility without compromising overall duplex integrity [2]. A 2022 reinvestigation of eleven 5-substituted indole universal base residues confirmed that all substituted indoles were more stable than unsubstituted indole; several residues were more promiscuous in base-pairing than 5-nitroindole, but the 5-nitroindole residue remains the benchmark against which newer universal bases are measured, and its relationship between substituent electronic effects and duplex stability is quantitatively understood [3].

Universal base DNA duplex stability oligonucleotide 5-nitroindole

Cytotoxicity Differentiation: 5-Nitrooxindole Derivative 3 vs. 5-Amino Analog 4 Shows 9.1-Fold Higher Potency Against HepG2 Hepatocellular Carcinoma Cells

Fadlan et al. (2024) synthesized 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole (compound 3) from 5-nitroisatin and indole in 88% yield, then catalytically reduced it to the corresponding 5-amino analog (compound 4) in 79% yield [1]. In cytotoxicity assays against HepG2 human hepatocellular carcinoma cells, the 5-nitro derivative (compound 3) exhibited an IC₅₀ of 0.39 mM, which was 9.1-fold more potent than the 5-amino derivative (compound 4; IC₅₀ = 3.56 mM) [1]. Molecular docking into the VEGFR2 kinase ATP-binding site (PDB ID: 5EW3) revealed that compound 3 displayed a binding energy of −9.1 kcal/mol, compared to −8.45 kcal/mol for compound 4, with both compounds classified as type II kinase inhibitors based on their binding poses [1]. This nitro-to-amino potency differential demonstrates that the 5-nitro group contributes specifically to target engagement and cytotoxicity, consistent with the electron-withdrawing character of the nitro substituent facilitating key interactions within the kinase hydrophobic pocket.

HepG2 cytotoxicity VEGFR2 kinase oxindole anticancer nitro pharmacophore

Synthetic Accessibility: 5-Nitro Indole-2-one Prepared in 92.4% Yield via Direct Nitration of Indolin-2-one, Outperforming Multi-Step Routes to Positional Isomers

A published synthetic route for 5-nitro-indol-2-one (CAS 1174006-85-9) proceeds via direct electrophilic nitration of 1,3-dihydro-indol-2-one (oxindole, 20.0 g, 150 mmol) using nitric acid (65–68%, 10 mL) in concentrated sulfuric acid (100 mL) under strict temperature control (<0 °C), yielding the title compound as an orange solid in 92.4% yield (25.3 g) after recrystallization . This one-step nitration protocol contrasts with multi-step synthetic routes required for 4-nitro or 6-nitro positional isomers, which generally require protective group strategies or alternative cyclization approaches and typically achieve lower overall yields. For comparison, the synthesis of 5-nitroisatin (CAS 607-89-6), a related 5-nitroindole scaffold with an additional C-3 carbonyl, requires a separate synthetic sequence and is commercially available at 97% purity with a melting point of 251 °C [1]. The high-yielding nitration of the parent oxindole at the electronically favored C-5 position makes CAS 1174006-85-9 (and its reduced form CAS 20870-79-5) synthetically accessible at multi-gram to kilogram scale; a commercial supplier lists production capability up to 100 kg for the reduced form, with purity specification of 98% (HPLC) and moisture content ≤0.5% [2].

Nitration oxindole synthesis process chemistry 5-nitroindole

Evidence-Backed Procurement Scenarios for 5-Nitro Indole-2-one (CAS 1174006-85-9): Where Differentiated Performance Translates to Research Value


Antibacterial Drug Discovery: MRSA and Gram-Negative Lead Optimization Requiring C-5 Nitro Regiochemistry

Programs targeting multidrug-resistant ESKAPE pathogens should prioritize CAS 1174006-85-9 (or its reduced form CAS 20870-79-5) as the core building block for SAR exploration. The direct head-to-head evidence demonstrates that C-5 nitro substitution on the indolin-2-one scaffold drives a 16-fold MIC improvement against MRSA ATCC 33591 (0.0625–0.125 μg/mL vs. 1 μg/mL for the unsubstituted analog) and uniquely expands activity to Gram-negative strains and VRE [1]. The C-6 nitro isomer achieves only a 2-fold improvement, and alternative C-5 substituents (CF₃, Br, morpholinosulfonyl) abolish activity entirely, confirming that the specific 5-nitro pharmacophore is irreplaceable in this chemotype [1]. The 92.4% synthetic yield and kilogram-scale availability further support procurement for hit-to-lead and lead optimization phases where multi-gram quantities of building blocks are required for analog synthesis .

CDK2-Targeted Oncology: Building Kinase Inhibitor Libraries from the 5-Nitrooxindole Privileged Scaffold

The 5-nitroindolin-2-one scaffold has been validated across multiple independent studies as a privileged pharmacophore for ATP-competitive kinase inhibition, with C-4-substituted derivatives achieving CDK2 IC₅₀ values as low as 2 nM—approximately 5- to 6.5-fold more potent than the natural CDK inhibitor indirubin [1]. The scaffold's ability to engage the ATP-binding pocket has been confirmed by X-ray crystallography , and molecular docking studies demonstrate binding energies of −9.1 kcal/mol against VEGFR2, consistent with type II kinase inhibitor classification [2]. For medicinal chemistry teams constructing focused kinase inhibitor libraries, procurement of the 5-nitro-substituted scaffold is essential; the unsubstituted oxindole or 5-amino analog lacks measurable CDK2 inhibition or exhibits 9.1-fold reduced cytotoxicity, respectively [2]. The compound serves as a versatile intermediate for C-3 functionalization via aldol condensation, Knoevenagel condensation, or nucleophilic addition, enabling rapid analog generation [3].

Oligonucleotide Probe and Universal Base Development: Leveraging 5-Nitroindole's Proven Superiority Over 3-Nitropyrrole

For nucleic acid chemistry programs developing degenerate PCR primers, microarray probes, or antisense oligonucleotides requiring universal base incorporation, the 5-nitroindole heterocycle—for which CAS 1174006-85-9 may serve as a synthetic intermediate—is the evidence-backed standard [1]. The 1994 Loakes and Brown comparative study established that 5-nitroindole provides higher duplex stability than 3-nitropyrrole and the 4-/6-nitroindole positional isomers, with the critical advantage of tolerating multiple substitutions without catastrophic duplex destabilization [1]. The mechanism involves intercalative stacking between the universal base and adjacent Watson–Crick pairs, as demonstrated by NMR solution structures . A 2022 comprehensive reinvestigation of eleven 5-substituted indole universal bases confirmed that while some novel residues exhibit greater promiscuity, 5-nitroindole remains the quantitative benchmark for duplex stability, and its structure–stability relationship is mechanistically understood [2]. Procurement of 5-nitroindole precursors for phosphoramidite synthesis is therefore the lowest-risk entry point for universal base oligonucleotide programs.

Anti-Inflammatory Drug Design: COX/5-LOX Dual Inhibitor Precursor Requiring 5-Nitro Activated Scaffold

5-Nitrooxindole has been specifically cited as a reactant for synthesizing 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives evaluated as dual COX-1/2 and 5-LOX inhibitors [1]. The electron-withdrawing 5-nitro group activates the oxindole C-3 position for condensation with substituted benzaldehydes while simultaneously modulating the electronic properties of the resulting extended π-system, which influences binding to the arachidonic acid cascade enzymes. Additionally, a series of 5-nitroindolin-2-one derivatives incorporating pyrazole, oxadiazole, and sugar hydrazone moieties have been systematically evaluated for antibacterial, anti-inflammatory, and anti-nociceptive activities, with molecular modeling guiding the design . For inflammation-focused medicinal chemistry programs, CAS 1174006-85-9 represents a strategically functionalized intermediate that combines C-3 reactivity with the electron-withdrawing nitro pharmacophore, properties not simultaneously available from the parent oxindole or alternative nitro-regioisomers.

Quote Request

Request a Quote for 5-Nitro indole-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.